molecular formula C8H9ClN2O2 B2554022 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;hydrochloride CAS No. 2402831-16-5

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;hydrochloride

Cat. No. B2554022
CAS RN: 2402831-16-5
M. Wt: 200.62
InChI Key: SSQDIJVTZWLGMZ-UHFFFAOYSA-N
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Description

The compound "2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid; hydrochloride" is a derivative of pyrrolopyridine, which is a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring. This structure is significant in medicinal chemistry due to its presence in various biologically active compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives can be achieved through various methods. One approach involves a three-component condensation of active methylene compounds, aldehydes, and amines, which has been used to synthesize a library of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones . Another practical synthesis method for a related compound, 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, involves a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination of dichloronicotinic acid . Additionally, a one-pot oxidative decarboxylation-beta-iodination of amino acids has been used to synthesize 2,3-disubstituted pyrrolidines and piperidines, which are structurally related to pyrrolopyridines .

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives is characterized by the presence of a pyrrole ring fused to a pyridine ring. The synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl-2-aminopyrrole-3-carboxylate illustrates the structural features of these compounds . The crystal and molecular structure of a related compound, ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, has been determined, showing highly coplanar, centrosymmetric, hydrogen-bonded pairs .

Chemical Reactions Analysis

Pyrrolopyridine derivatives can undergo various chemical reactions. For instance, a cascade reaction involving primary amine, 2-butynedioate, and propargylic alcohol in the presence of Lewis acid can lead to the formation of 1,2-dihydropyridines and 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones . The reaction of 2H-azirines with enamines has been used to synthesize 1H-pyrrole-2-carboxylic acid derivatives, which are structurally related to pyrrolopyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. The presence of carboxylic acid groups, for example, can affect the solubility and reactivity of these compounds. The synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds has provided insights into their antiinflammatory and analgesic activities, which are correlated with the steric and hydrogen-bonding properties of the substituents . Quantitative structure-activity relationship (QSAR) studies have been conducted to better understand these properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : Various synthetic routes have been explored for derivatives of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, including the synthesis of pyrrolopyridine analogs from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, indicating versatile applications in chemical synthesis (Toja et al., 1986).
  • Chemical Reactions and Derivatives : The compound and its analogs have been shown to undergo various chemical reactions, leading to the formation of different derivatives, which suggests potential applications in the development of diverse chemical entities (Brodrick & Wibberley, 1975).

Potential Biological Activities

  • Antibacterial Activity : Some derivatives of this compound have demonstrated in vitro antibacterial activity, indicating potential for use in antibacterial research and drug development (Toja et al., 1986).
  • Antiviral Studies : Related compounds have been studied for their antiviral activities, although specific activities against certain viruses were not observed, suggesting the need for further research in this area (Ivashchenko et al., 2014).

Applications in Pharmaceutical Synthesis

  • Pharmaceutical Intermediate Synthesis : The compound and its derivatives are used in the synthesis of pharmaceutical intermediates, highlighting its relevance in medicinal chemistry (Wang et al., 2006).

Safety and Hazards

“2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;hydrochloride” is classified as a combustible, acute toxic Cat.3 / toxic compound or compound which causing chronic effects . It is recommended to handle this compound with appropriate safety measures .

Future Directions

The development of 1H-pyrrolo[2,3-b]pyridine derivatives, including “2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;hydrochloride”, as FGFR inhibitors has promising prospects . These compounds could potentially be used in cancer therapy .

properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.ClH/c11-8(12)6-3-5-1-2-9-7(5)10-4-6;/h3-4H,1-2H2,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQDIJVTZWLGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2402831-16-5
Record name 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid hydrochloride
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